Product packaging for 5-AIQ(Cat. No.:CAS No. 93117-08-9)

5-AIQ

货号: B113303
CAS 编号: 93117-08-9
分子量: 160.17 g/mol
InChI 键: SVASVGVAQIVSEZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Significance of the Isoquinolinone Scaffold in Drug Discovery

The isoquinoline (B145761) and isoquinolinone structural motifs are considered "privileged scaffolds" in medicinal chemistry. nih.govresearchgate.net This designation stems from their recurring presence in a multitude of biologically active compounds, including numerous approved drugs. nih.govresearchgate.net Derivatives of the isoquinoline scaffold have demonstrated a broad spectrum of pharmacological activities, finding applications in the treatment of cancer, infectious diseases, neurological disorders, and cardiovascular conditions. nih.govresearchgate.net

The isoquinolinone core, in particular, has been a focal point for the design of enzyme inhibitors. ingentaconnect.com Its structure provides a rigid framework that can be strategically functionalized to interact with the active sites of various enzymes. ingentaconnect.com This adaptability has led to the development of isoquinolinone-based inhibitors for targets beyond PARP, including tankyrases. ingentaconnect.com The ability to modify the isoquinolinone skeleton at various positions allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties, making it a versatile starting point for drug discovery programs. ingentaconnect.comrsc.org

Historical Context of Poly(ADP-ribose) Polymerase (PARP) Inhibition Research

The journey of Poly(ADP-ribose) Polymerase (PARP) from its discovery to a clinically validated therapeutic target is a landmark in oncology. The first member of the PARP family of proteins, PARP1, was identified over 50 years ago. researchgate.netsonar.ch These enzymes play a crucial role in various cellular processes, most notably in DNA repair and the maintenance of genomic stability. researchgate.netsonar.ch PARP enzymes, particularly PARP1 and PARP2, are activated by DNA single-strand breaks. crimsonpublishers.com Upon activation, they catalyze the transfer of ADP-ribose units from NAD+ to target proteins, forming poly(ADP-ribose) chains that recruit other DNA repair proteins. frontiersin.org

The concept of inhibiting PARP as a therapeutic strategy emerged from the observation that cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, are highly dependent on PARP-mediated repair for survival. researchgate.net This concept, known as synthetic lethality, has been the cornerstone of PARP inhibitor development. researchgate.net Early research in the 1970s identified nicotinamide (B372718) as a weak PARP inhibitor, which provided the initial chemical starting point for the development of more potent inhibitors. crimsonpublishers.com Over the subsequent decades, medicinal chemists synthesized and evaluated numerous compounds, leading to the discovery of several classes of PARP inhibitors, including the isoquinolinone-based agents. nih.gov This extensive research has culminated in the approval of several PARP inhibitors for the treatment of various cancers. researchgate.net

Genesis and Early Characterization of 5-Aminoisoquinolin-1(2H)-one as a Research Tool

5-Aminoisoquinolin-1(2H)-one, also known as 5-AIQ, was first synthesized in 1964. scispace.com However, its biological significance as a PARP inhibitor was not reported until 1991. scispace.comnih.gov In a search for compounds that could sensitize tumor cells to radiation therapy, Suto and colleagues identified this compound as a potent inhibitor of PARP activity. scispace.comnih.gov

Early studies characterized this compound as a water-soluble and potent inhibitor of PARP. nih.gov In a cell-free assay using purified PARP from calf thymus, this compound exhibited an IC50 of 240 nM, demonstrating a significant improvement in potency over earlier inhibitors like 3-aminobenzamide. scispace.comnih.gov Its water solubility was a key advantage, as many other potent PARP inhibitors at the time required dissolution in organic solvents like DMSO, which can have its own biological effects. nih.gov

Further characterization in cell-based assays confirmed its activity. For instance, in human cardiac myoblasts exposed to hydrogen peroxide, this compound inhibited the resulting increase in PARP activity in a concentration-dependent manner. nih.gov This early work established 5-aminoisoquinolin-1(2H)-one as a valuable research tool for investigating the physiological and pathological roles of PARP, paving the way for its use in a wide range of preclinical models of disease. scispace.com

Research Findings on 5-Aminoisoquinolin-1(2H)-one

ParameterFindingReference
Initial Synthesis First synthesized by Wenkert et al. nih.gov
First Report as PARP Inhibitor Suto et al. in 1991 scispace.comnih.gov
In Vitro PARP Inhibition (IC50) 240 nM (cell-free, calf thymus PARP) scispace.comnih.gov
Inhibition in Human Cells (IC50) ~0.012 mM (H2O2-stimulated human cardiac myoblasts) nih.gov
Solubility Water-soluble nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B113303 5-AIQ CAS No. 93117-08-9

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-amino-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVASVGVAQIVSEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274354
Record name 5-aminoisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93117-08-9
Record name 5-Amino-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93117-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-aminoisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Aminoisoquinolin-1(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Amino-1(2H)-isoquinolinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V3G4R3QNX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for 5 Aminoisoquinolin 1 2h One and Its Analogues

Established Synthetic Pathways to 5-Aminoisoquinolin-1(2H)-one

The preparation of the parent compound, 5-aminoisoquinolin-1(2H)-one, has evolved from classical methods to more streamlined and reliable processes.

Early syntheses of 5-aminoisoquinolin-1(2H)-one, such as the one reported by Wenkert and colleagues in 1964, involved the reduction of 5-nitroisoquinolinone. nih.gov However, the preparation of this nitro precursor, which required N-oxidation of 5-nitroquinoline (B147367) and subsequent rearrangement with hot acetic anhydride, was found to be unreliable and low-yielding in subsequent attempts. nih.gov These challenges prompted the development of optimized synthetic sequences. A significant improvement has been the establishment of a short, efficient, and reliable route starting from 1-chloroisoquinoline, which has become a valuable and widely used method for producing this key compound. nih.govscispace.com

The synthesis of precursors like 5-nitroisocoumarin and 5-nitroisoquinolinone is critical for accessing the final amino compound. Several advanced methods have been developed.

One effective route to 3-substituted 5-nitroisocoumarins involves a tandem Hurtley coupling reaction. nus.edu.sg This method utilizes the reaction of 2-bromo-3-nitrobenzoic acid with various β-diketones, followed by a retro-Claisen acyl cleavage and cyclization. nus.edu.sg Another powerful technique is the tandem Castro-Stephens coupling, where 2-iodo-3-nitrobenzoic acid reacts with arylalkynyl copper(I) reagents, followed by an in-situ copper-catalyzed 6-endo-dig ring closure to yield 3-aryl-5-nitroisocoumarins. nus.edu.sg For the unsubstituted analogue, 5-nitroisocoumarin, an established synthesis involves the condensation of methyl 2-methyl-3-nitrobenzoate with dimethylformamide dimethyl acetal, followed by hydrolysis and cyclization. nus.edu.sg

Once the 5-nitroisocoumarins are obtained, they are readily converted into the corresponding 5-nitroisoquinolin-1-ones. This is typically achieved by heating with ammonia (B1221849) in a solvent like 2-methoxyethanol, which circumvents the need for sealed tubes often required for this transformation. nus.edu.sg The final step is the reduction of the nitro group to the amine. This is commonly effected using reagents like tin(II) chloride to furnish the target 3-substituted 5-aminoisoquinolin-1-ones. nus.edu.sg

Table 1: Synthesis of 3-Substituted 5-Aminoisoquinolin-1-ones via the Hurtley Route. nus.edu.sg
Substituent (R) at C-3Starting β-DiketoneYield of 5-Nitroisocoumarin (%)Yield of 5-Nitroisoquinolin-1-one (%)Yield of 5-Aminoisoquinolin-1-one (%)
MethylPentane-2,4-dione638172
EthylHeptane-3,5-dione459685
PropylNonane-4,6-dione428778
Phenyl1,3-Diphenylpropane-1,3-dione699075
4-Methoxyphenyl1,3-Bis(4-methoxyphenyl)propane-1,3-dione518568

A highly efficient and optimized pathway to 5-aminoisoquinolin-1(2H)-one begins with 1-chloroisoquinoline. scispace.comingentaconnect.com The synthesis involves a three-step sequence:

Nitration : 1-Chloroisoquinoline is treated with a nitrating agent, such as a mixture of 70% nitric acid and concentrated sulfuric acid, to produce 1-chloro-5-nitroisoquinoline (B1581046). ingentaconnect.com

Hydrolysis : The resulting 1-chloro-5-nitroisoquinoline is hydrolyzed, for example in acetic acid, to replace the chlorine atom with a hydroxyl group, yielding 5-nitroisoquinolin-1(2H)-one. ingentaconnect.com

Reduction : Finally, the nitro group of 5-nitroisoquinolin-1(2H)-one is reduced to an amino group. This is typically achieved through catalytic hydrogenation using a catalyst like 10% palladium on carbon, affording the final product, 5-aminoisoquinolin-1(2H)-one. nih.govingentaconnect.com

Novel Synthetic Approaches for Isoquinolinone Derivatives

Beyond the synthesis of the parent compound, significant effort has been directed towards developing novel methodologies for creating a variety of substituted isoquinolinone derivatives. These new approaches offer alternative reaction pathways, often with improved efficiency, substrate scope, and control over substitution patterns.

To avoid the cost and potential toxicity of transition metals, several metal-free synthetic routes to isoquinolinone derivatives have been developed.

One such method involves the reaction of arynes with 4,5-disubstituted oxazoles. rsc.org This process proceeds through a tandem Diels-Alder reaction, dehydrogenation-aromatization, and tautamerization sequence to generate 4-amino isoquinolin-1(2H)-ones in moderate to excellent yields. rsc.org Another approach is a one-pot, three-component reaction that constructs disubstituted isoquinolinone derivatives from 3-haloisoquinolines, alkyl halides, and indoles under metal-free conditions, realizing the trifunctionalization of the isoquinoline (B145761) core through a dearomatization strategy. acs.org

Furthermore, hypervalent iodine(III) reagents like (phenyliodonio)sulfamate (PISA) have been employed for the solvent-dependent, chemoselective synthesis of either 3- or 4-substituted isoquinolinone derivatives from o-alkenylbenzamides. beilstein-journals.org This method provides access to different isomers simply by changing the solvent system. beilstein-journals.org A metal-free Minisci-type reaction has also been developed for the acylation of isoquinolines using aldehydes, with tetrabutylammonium (B224687) bromide (TBAB) and potassium persulfate (K₂S₂O₈) as the oxidant system, providing a novel acylation method for these electron-deficient heteroarenes. acs.org

Transition-metal catalysis remains a powerful tool for the synthesis of complex isoquinolinone structures, offering high degrees of control over regioselectivity and functional group tolerance.

Table 2: Examples of Catalyst-Controlled Syntheses of Substituted Isoquinolinones
Catalyst SystemReactantsProduct TypeReference
Nickel [Ni(dppe)Br₂] / Znortho-Halobenzamide + Internal AlkyneN-Substituted Isoquinolones mdpi.com
Palladium [Pd(CH₃CN)₂Cl₂] / Ag₂CO₃N-Methoxybenzamide + 2,3-Allenoic Acid Ester3,4-Disubstituted Dihydroisoquinolinones mdpi.com
Rhodium [Cp*RhCl₂]₂Benzamide + Internal AlkyneN-Substituted Isoquinolones mdpi.com
Palladium [Pd(PPh₃)₄] / Et₃NN-Allyl-2-iodo-3-nitrobenzamide4-Methyl-5-nitroisoquinolin-1-ones researchgate.net
Iridium (Ir(III))Isoquinolone + Aryliodonium SaltC8-Arylated Isoquinolones organic-chemistry.org

Various catalytic systems have been established:

Nickel-catalyzed annulation of 2-halobenzamides with alkynes provides an efficient route to highly substituted 1(2H)-isoquinolone derivatives. acs.org

Palladium-catalyzed C-H activation and annulation of N-methoxybenzamides with 2,3-allenoic acid esters affords various substituted 3,4-dihydroisoquinolin-1(2H)-ones with high regioselectivity. mdpi.com

Rhodium catalysts are used for the redox-neutral annulation of primary benzamides with diazo compounds to yield isoquinolinones. organic-chemistry.org

Catalyst-controlled C-H arylation has been achieved where different catalysts direct the reaction to different positions. For instance, an Ir(III) catalytic system can lead to C-C bond formation exclusively at the C8 position of the isoquinolone scaffold. organic-chemistry.org

In some cases, the reactivity of the isoquinolinone core towards catalytic coupling is challenging. For example, direct Pd-catalyzed couplings on 4-bromo-5-nitroisoquinolin-1-one are often unsuccessful. rsc.org However, protection of the lactam nitrogen, for instance as a 1-methoxy or 1-benzyloxy derivative, enables high-yielding Stille, Suzuki, and Buchwald-Hartwig couplings to introduce alkyl, aryl, and amino groups at the C4-position. rsc.org Subsequent deprotection furnishes the desired 4-substituted isoquinolinones. rsc.org

Tandem Reaction Methodologies for Isoquinolinone Scaffolds

Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an efficient and atom-economical route to complex molecules like isoquinolinones.

A notable approach involves a one-pot tandem sequence starting from 2-vinylbenzaldehydes and aniline (B41778) derivatives. This method proceeds through imine formation, followed by a thermal 6π-electrocyclization. The resulting 1,2-dihydroisoquinoline (B1215523) intermediate is then aerobically oxidized using either a copper(II) acetate (B1210297) (Cu(OAc)₂) or palladium(II) acetate (Pd(OAc)₂) catalyst to yield the final isoquinolone product. acs.org

Another powerful tandem strategy utilizes 2-(1-alkynyl)benzaldimines and water, catalyzed by copper(II) acetate. This reaction is believed to begin with a highly regioselective intramolecular cyclization of the benzaldimine, forming an isoquinolinium intermediate which then reacts with water to produce the isoquinolin-1(2H)-one. researchgate.net A significant advantage of this method is the ability to incorporate halogens at the C-4 position by simply adding N-halosuccinimides (NCS, NBS, or NIS) to the reaction mixture. researchgate.net

The synthesis of 3-substituted analogues of 5-aminoisoquinolin-1-one (5-AIQ) has been achieved through a tandem sequence comprising a Hurtley coupling of β-diketones with 2-bromo-3-nitrobenzoic acid, followed by a retro-Claisen acyl cleavage and cyclization. nus.edu.sg This sequence yields 3-substituted 5-nitroisocoumarins, which serve as key precursors that are subsequently converted to the target 5-aminoisoquinolin-1-ones. nus.edu.sg

Furthermore, a transition-metal-free tandem reaction has been developed for synthesizing 4-amino isoquinolin-1(2H)-ones. This process involves the reaction of arynes with 4,5-disubstituted oxazoles, proceeding through a sequence of a Diels-Alder reaction, dehydrogenation-aromatization, and tautomerization to afford the desired product. researchgate.net

Multicomponent Cascade Cyclization Approaches

Multicomponent reactions (MCRs), which combine three or more starting materials in a single operation, are highly convergent and ideal for building molecular diversity. When combined with cascade cyclizations, they provide rapid access to complex heterocyclic frameworks like the isoquinolinone scaffold. nih.gov

For instance, a four-component reaction has been developed for the synthesis of 3-(aminomethyl)isoquinoline-fused polycyclic compounds. This copper-catalyzed process involves the coupling of 2-ethynylbenzaldehyde, paraformaldehyde, a secondary amine, and a diamine component, which then undergoes a cascade cyclization and oxidation to form the fused isoquinoline system. acs.org

The Ugi multicomponent reaction is another versatile tool that has been employed in this context. In one example, an Ugi reaction product was used as a substrate for a subsequent palladium-catalyzed insertion-alkynylation-cycloisomerization cascade, leading to the formation of furo[2,3-c]isoquinolines. nih.gov While not directly yielding 5-aminoisoquinolin-1(2H)-one, this demonstrates the power of combining MCRs with cascade cyclizations to build related complex scaffolds.

Synthesis of Functionalized 5-Aminoisoquinolin-1(2H)-one Analogues

The functionalization of the 5-aminoisoquinolin-1(2H)-one core is critical for modulating its chemical and biological properties. Derivatization can be targeted at several positions on the heterocyclic ring system.

Chemical Derivatization at C-3 Position

The C-3 position of 5-aminoisoquinolin-1-one can be substituted using a multi-step approach that begins with the synthesis of 3-substituted 5-nitroisocoumarins. This is accomplished through a tandem Hurtley–retro-Claisen–cyclisation reaction between 2-bromo-3-nitrobenzoic acid and various methyl β-diketones. nus.edu.sg The resulting isocoumarin (B1212949) is then treated with ammonia at high temperatures to form the 3-substituted 5-nitroisoquinolin-1-one, followed by reduction of the nitro group with tin(II) chloride to yield the final 3-substituted 5-aminoisoquinolin-1-one. nus.edu.sg

R GroupStarting β-diketoneResulting C-3 Substituted this compound Analogue
MethylPentane-2,4-dione5-Amino-3-methylisoquinolin-1-one
EthylHexane-2,4-dione5-Amino-3-ethylisoquinolin-1-one
PropylHeptane-2,4-dione5-Amino-3-propylisoquinolin-1-one
Phenyl1-Phenylbutane-1,3-dione5-Amino-3-phenylisoquinolin-1-one

Table 1: Examples of C-3 substituted 5-aminoisoquinolin-1-one analogues synthesized via the tandem Hurtley reaction approach. Data sourced from nus.edu.sg.

Chemical Derivatization at C-4 Position

Functionalization at the C-4 position is also a key synthetic goal. One successful strategy involves the palladium-catalyzed cyclization of N-substituted-2-iodo-3-nitrobenzamides. For example, reacting N-allyl-2-iodo-3-nitrobenzamide under optimized conditions (Pd(PPh₃)₄, Et₃N, Bu₄NCI) yields 4-methyl-5-nitroisoquinolin-1-one, which is then reduced to 4-methyl-5-amino-isoquinolin-1-one. grafiati.com A similar sequence using N-cinnamyl-2-iodo-3-nitrobenzamide produces the 4-benzyl analogue. grafiati.com While direct cross-coupling reactions on 4-bromo-5-aminoisoquinolin-1-one have been reported to be unsuccessful, these cyclization strategies provide a reliable alternative. grafiati.com The synthesis of 4-alkyl, 4-aryl, and 4-arylamino derivatives has also been explored, highlighting the versatility of C-4 functionalization. dntb.gov.ua

Starting BenzamideReagents & ConditionsC-4 Substituted IntermediateFinal Product after Reduction
N-allyl-2-iodo-3-nitrobenzamidePd(PPh₃)₄, Et₃N, Bu₄NCI, 150°C4-Methyl-5-nitroisoquinolin-1-one4-Methyl-5-amino-isoquinolin-1-one
N-cinnamyl-2-iodo-3-nitrobenzamidePd(PPh₃)₄, Et₃N, Bu₄NCI, 150°C4-Benzyl-5-nitroisoquinolin-1-one4-Benzyl-5-amino-isoquinolin-1-one

Table 2: Synthesis of C-4 substituted 5-aminoisoquinolin-1-one analogues. Data sourced from grafiati.com.

Chemical Derivatization at C-5 Position

The amino group at the C-5 position is a prime site for derivatization, allowing for the introduction of a wide array of functional groups.

Acylation of the C-5 amino group is a common transformation. This can be achieved by reacting 5-aminoisoquinolin-1-one with various acyl chlorides in the presence of a base like pyridine (B92270) to form 5-acylaminoisoquinolin-1-ones. ingentaconnect.comacs.org For instance, different α- or β-amino acids have been coupled to the C-5 amine via amide bonds to explore structure-activity relationships for specific biological targets. ingentaconnect.com

Alkylation of the C-5 amino group has also been reported. For example, reaction with an appropriate alkyl halide under mildly basic conditions can lead to C-5 N-alkylation. acs.org

ReagentReaction TypeResulting C-5 Derivative
Benzoyl chlorideAcylation5-Benzamidoisoquinolin-1-one
N-Boc-D-proline chlorideAcylationCompound 11a (D-proline derivative)
N-Boc-L-proline chlorideAcylationCompound 11b (L-proline derivative)
N-Boc-β-alanine chlorideAcylationCompound 11c (β-alanine derivative)

Table 3: Examples of derivatization at the C-5 amino group of 5-aminoisoquinolin-1(2H)-one. Data sourced from ingentaconnect.comacs.org.

N-2 Position Modifications

Modification at the N-2 position of the lactam ring offers another avenue for structural diversification. The reactivity of the N-2 nitrogen is dependent on the reaction conditions.

Under strong base conditions, the N-2 position can be preferentially alkylated. For example, treatment of 5-aminoisoquinolin-1-one with methyl propenoate in the presence of a strong base resulted in alkylation at the N-2 nitrogen rather than the C-5 amino group. acs.org

Furthermore, the synthesis of N-2 substituted isoquinolinones can be achieved through the cyclization of N,N-disubstituted benzamides. The palladium-catalyzed reaction of N,N-diallyl-2-iodo-3-nitrobenzamide was found to produce 2-allyl-4-methyl-5-nitroisoquinolin-1-one, demonstrating that the N-substituent is carried through the cyclization process. grafiati.com

Strategies for Core-Embedded Heterocyclic Frameworks

The isoquinolin-1(2H)-one scaffold is a crucial component in medicinal chemistry, and its integration into larger, fused heterocyclic systems often enhances biological activity. The synthesis of these core-embedded frameworks requires sophisticated strategies that can efficiently construct multiple rings in a controlled manner. Methodologies such as cascade reactions, metal-catalyzed cyclizations, and multi-component reactions have been developed to create diverse and complex molecular architectures based on the 5-aminoisoquinolin-1(2H)-one template and its analogues.

One prominent approach involves intramolecular cyclization following an initial intermolecular coupling. For instance, the synthesis of tetracyclic PARP-1 inhibitors, such as 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-ones and indolo[3,2-c]isoquinolinones, has been achieved through a base-promoted condensation reaction. researchgate.net This strategy highlights the construction of fused systems by forming new rings onto the pre-existing isoquinolinone core or its precursors.

Transition-metal-catalyzed reactions, particularly those involving palladium and rhodium, are powerful tools for building fused isoquinolinone systems. nih.govrsc.org These methods often utilize C-H activation and annulation cascades to construct complex heterocyclic frameworks from simpler starting materials. nih.govrsc.orgacs.orgrsc.org For example, palladium-catalyzed cross-coupling followed by intramolecular C-N annulation has been used to synthesize a variety of isoquinolin-1(2H)-one derivatives. acs.org Similarly, rhodium(III)-catalyzed annulation of N-aryl amidines with reagents like cyclic 2-diazo-1,3-diketones provides access to 1-aminoisoquinoline (B73089) scaffolds fused with other rings. rsc.org

Radical cascade cyclizations offer another effective route. The synthesis of indolo[2,1-a]isoquinolines and benzimidazo[2,1-a]isoquinolin-6(5H)-ones has been accomplished using such methods. nih.gov In one example, a radical generated from an alkyl halide adds to an olefin, initiating a cyclization cascade that ultimately forms the fused indole (B1671886) system. nih.gov

Multi-component reactions (MCRs) provide an efficient pathway to complex molecules in a single step. A one-pot, four-component reaction has been developed to produce coumarin-fused pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, demonstrating the power of MCRs in rapidly assembling intricate heterocyclic structures. nih.gov

The following tables detail specific examples of these synthetic strategies for creating core-embedded heterocyclic frameworks based on the isoquinolinone structure.

Table 1: Synthesis of Imidazo[2,1-a]isoquinolinone Derivatives via Radical Addition-Cyclization nih.gov

Reactants Catalyst/Reagent Product Key Steps
Benzimidazole (B57391) scaffold, Alkyl radical precursor - Imidazo[2,1-a]isoquinolinone Deamination, Radical addition, Cyclization

Table 2: Synthesis of Indolo[2,1-a]isoquinolines via Radical Cascade Cyclization nih.gov

Reactants Catalyst/Reagent Product Key Steps
Olefin, Alkyl halide PMPN2BF4 Indolo[2,1-a]isoquinoline Reductive single electron transfer, Radical addition, Cyclization, Deprotonation

Table 3: Synthesis of Benzimidazo[2,1-a]isoquinolin-6(5H)-ones via Decarboxylation Strategy nih.gov

Reactants Catalyst/Reagent Product Key Steps
1,3-Dioxoisoindoline adduct, Indole adduct 4-CzIPN, TMEDA (Visible light) Alkylated benzimidazo[2,1-a]isoquinolin-6(5H)-one Single electron reduction, Radical attack, Cyclization

Table 4: Synthesis of Coumarin-Fused Pyrrolo[2,1-a]isoquinoline via Four-Component Reaction nih.gov

Reactants Conditions Product Key Steps
Isoquinoline, o-Hydroxybenzaldehyde, Nitromethane Reflux Coumarin-fused pyrrolo[2,1-a]isoquinoline Cycloaddition

Table 5: Synthesis of Indeno- and Indolo-fused Isoquinolinones researchgate.net

Reactants Conditions Product
Homophthalic anhydride, 2-(Bromomethyl)-benzonitrile Base-promoted condensation 6,11-Dihydro-5H-indeno[1,2-c]isoquinolin-5-one
- - 6,11-Dihydro-5H-indolo[3,2-c]isoquinolin-5-one

These methodologies underscore the versatility of modern synthetic organic chemistry in accessing structurally diverse, core-embedded heterocyclic frameworks derived from 5-aminoisoquinolin-1(2H)-one and its analogues, which are of significant interest in drug discovery and materials science.

Molecular and Cellular Pharmacological Profiles of 5 Aminoisoquinolin 1 2h One

Poly(ADP-ribose) Polymerase (PARP) Inhibition by 5-Aminoisoquinolin-1(2H)-one

5-Aminoisoquinolin-1(2H)-one, a water-soluble compound, has been identified as an inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes, which play a critical role in DNA repair and cellular responses to stress. nih.govmdpi.com The inhibitory activity of 5-aminoisoquinolin-1(2H)-one and its derivatives has been a subject of scientific investigation to understand its selectivity and potency against different PARP isoforms.

Inhibition of PARP-1 Activity

Research has described 5-aminoisoquinolin-1(2H)-one as a potent and selective inhibitor of PARP-1. mdpi.com PARP-1 is the most abundant of the PARP family of enzymes and is a key player in the repair of single-strand DNA breaks. mdpi.com Inhibition of PARP-1 is a critical mechanism in certain cancer therapies, particularly in tumors with deficiencies in other DNA repair pathways.

Inhibition of PARP-2 Activity

While PARP-1 is the primary target for many inhibitors, the activity of these compounds against other isoforms like PARP-2 is also a crucial aspect of their pharmacological profile. PARP-2 shares structural similarities with PARP-1 and also participates in DNA repair, although it has distinct biological roles. nih.gov Studies on derivatives of 5-aminoisoquinolin-1(2H)-one have provided insights into the potential for isoform-selective inhibition.

Analysis of PARP Isoform Selectivity

The selectivity of PARP inhibitors for different isoforms can significantly influence their therapeutic efficacy and side-effect profiles. Research into a series of isoquinolin-1-ones, including derivatives of 5-aminoisoquinolin-1(2H)-one, has been conducted to evaluate their selectivity for PARP-2 over PARP-1. nih.govbath.ac.uk One study found that 5-benzamidoisoquinolin-1-one, a derivative of 5-aminoisoquinolin-1(2H)-one, exhibited notable selectivity for PARP-2. nih.govbath.ac.uk This particular derivative was identified as the most PARP-2-selective compound in a comparative study, with a selectivity ratio (IC50 PARP-1 / IC50 PARP-2) of 9.3. nih.govbath.ac.uk This suggests that modifications to the 5-aminoisoquinolin-1(2H)-one structure can significantly alter its isoform selectivity.

Below is a data table summarizing the PARP isoform selectivity for a derivative of 5-aminoisoquinolin-1(2H)-one.

CompoundTargetIC50 (PARP-1) / IC50 (PARP-2) RatioReference
5-Benzamidoisoquinolin-1-onePARP-29.3 nih.govbath.ac.uk

Comparison with Other PARP Inhibitors

The landscape of PARP inhibitors includes several clinically approved drugs such as Olaparib and Talazoparib. Comparing the activity of 5-aminoisoquinolin-1(2H)-one with these established inhibitors is essential for understanding its relative potency and potential therapeutic applications. While direct comparative studies are limited, the inhibitory concentrations (IC50 values) of Olaparib and Talazoparib against PARP-1 and PARP-2 provide a benchmark for evaluation.

The following table presents the IC50 values for Olaparib and Talazoparib, which can be used for a conceptual comparison.

InhibitorPARP-1 IC50 (nM)PARP-2 IC50 (nM)Reference
Olaparib~1-5~1-2 www.gub.uy
Talazoparib~0.57~1.8

Modulation of Cellular Signaling Pathways

Beyond its effects on PARP enzymes, the broader cellular impact of 5-aminoisoquinolin-1(2H)-one involves the modulation of key signaling pathways that regulate inflammation and cell survival.

Downregulation of Nuclear Factor-kappa B (NF-κB) Activity

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, and cell survival. nih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. nih.govnih.gov Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. nih.gov This process allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. nih.gov

While direct studies on the effect of 5-aminoisoquinolin-1(2H)-one on NF-κB are not extensively detailed in the available literature, its recognized anti-inflammatory properties suggest a potential interaction with this pathway. nih.gov The inhibition of PARP activity itself can influence inflammatory responses, as PARP-1 is known to regulate the expression of various inflammatory mediators. The potential for 5-aminoisoquinolin-1(2H)-one to downregulate NF-κB activity represents a significant area for further investigation to fully elucidate its pharmacological profile.

Effects on Cytokine and Adhesion Molecule Expression

Research into the pharmacological effects of 5-aminoisoquinolin-1(2H)-one, a known poly(ADP-ribose) polymerase (PARP) inhibitor, has shed light on its influence on cellular adhesion. In studies involving mouse colon carcinoma cells (CT26), treatment with 5-aminoisoquinolin-1(2H)-one hydrochloride (5-AIQ) resulted in attenuated adhesion of these cancer cells to the extracellular matrix nih.gov. This effect is accompanied by a reduction in the expression levels of integrin beta(1), a key protein involved in cell adhesion processes nih.gov. The precise mechanisms through which this compound modulates the expression of other adhesion molecules and its direct effects on cytokine expression profiles are areas that require further investigation.

Influence on Matrix Metalloproteinase Activity

Matrix metalloproteinases (MMPs) are crucial enzymes involved in the degradation of the extracellular matrix, a process vital for both normal physiological functions and pathological conditions like cancer metastasis. The activity of 5-aminoisoquinolin-1(2H)-one has been shown to impact these enzymes directly.

Studies conducted on mouse colon carcinoma (CT26) cells have demonstrated that 5-aminoisoquinolin-1(2H)-one can effectively inhibit the activity of Matrix Metalloproteinase-2 (MMP-2). Treatment of these cells with this compound led to a reduction in both the expression level and the enzymatic activity of MMP-2 nih.gov. This inhibition is believed to be part of the mechanism by which PARP inhibition can down-regulate the expression of genes related to metastasis nih.gov.

Similar to its effects on MMP-2, 5-aminoisoquinolin-1(2H)-one has also been shown to inhibit Matrix Metalloproteinase-9 (MMP-9). In the same CT26 colon carcinoma cell model, treatment with this compound suppressed both the expression and the activity of MMP-9 nih.gov. The down-regulation of MMP-9, a key enzyme in the degradation of type IV collagen, is a significant finding, as this process is critical for tumor invasion and metastasis aging-us.com. The suppression of both MMP-2 and MMP-9 activities is linked to the regulation of NF-kappaB activity, a transcription factor involved in expressing metastasis-related genes nih.gov.

Other Enzymatic and Receptor Interactions

Beyond its effects on PARP and MMPs, the 5-aminoisoquinolin-1(2H)-one scaffold is recognized for its interactions with other significant cellular targets.

The isoquinolin-1(2H)-one skeleton is a key structural feature for the inhibition of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), members of the PARP superfamily ingentaconnect.com. These enzymes are considered important cancer targets due to their roles in regulating telomere length and Wnt/β-catenin signaling ingentaconnect.comresearchgate.net. Derivatives of 5-aminoisoquinolin-1(2H)-one have been designed and synthesized to act as potent TNKS inhibitors ingentaconnect.comnih.gov.

One particularly potent derivative, compound 11c, demonstrated significant inhibition of both enzymes with single-digit nanomolar efficacy in enzymatic assays ingentaconnect.comnih.gov. This highlights the potential of the 5-aminoisoquinolin-1(2H)-one core structure in developing highly effective Tankyrase inhibitors.

Table 1: Inhibitory Activity of Compound 11c against Tankyrase Enzymes

EnzymeIC50 (µM)
TNKS10.009
TNKS20.003

Data sourced from enzymatic assays on derivatives of 5-aminoisoquinolin-1(2H)-one. ingentaconnect.comnih.gov

The Transient Receptor Potential Vanilloid-1 (TRPV-1) is an ion channel involved in pain perception and is a target for novel analgesics mdpi.com. While direct studies on 5-aminoisoquinolin-1(2H)-one as a TRPV-1 antagonist are not extensively documented in the reviewed literature, structurally related compounds have shown activity at this receptor. Specifically, molecules containing an aminoquinoline or aminoquinazoline scaffold have been explored and identified as TRPV-1 antagonists nih.gov. Given the structural similarity of the 5-aminoisoquinolin-1(2H)-one backbone to these known antagonists, it represents a potential area for future investigation to determine if it or its derivatives possess TRPV-1 antagonistic properties.

Evaluation of Epidermal Growth Factor Receptor (EGFR) Inhibition in Derivatives

Derivatives of the isoquinolin-1(2H)-one scaffold have been identified as a novel class of Epidermal Growth Factor Receptor (EGFR) inhibitors. Research has focused on synthesizing and evaluating 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one derivatives for their antiproliferative activities against human cancer cell lines known for EGFR expression, such as A431 (epidermoid carcinoma) and A549 (lung cancer).

The core structure was developed through a scaffold hopping strategy from known EGFR inhibitors like 4-arylaminoquinazolines. The rationale involves mimicking the structure of salicylanilide derivatives, which share similarities with the pharmacophore of inhibitors like gefitinib and erlotinib. The isoquinolin-1(2H)-one core acts as a key structural motif for interaction with the EGFR tyrosine kinase (TK) domain.

Structure-activity relationship (SAR) studies have elucidated key features for potent inhibition. For instance, the presence of a hydroxyl group at the C-8 position of the isoquinolinone ring is generally favorable for activity compared to a methoxy group. On the 2-aryl substituent, the nature and position of functional groups play a critical role. Derivatives with electron-withdrawing groups, such as chlorine or trifluoromethyl, on the phenyl ring at position 2 have demonstrated significant antiproliferative effects.

One of the most potent compounds identified in a series, designated as 6c , which features an 8-hydroxy group and a 3-chloro-4-fluorophenyl group at the N-2 position, exhibited the strongest activity against the A431 cell line and the most potent inhibition of EGFR tyrosine kinase in an ELISA-based assay. These findings suggest that 2-aryl-8-hydroxyisoquinolin-1(2H)-ones are a promising scaffold for the development of novel EGFR inhibitors.

Table 1: In Vitro Antiproliferative and EGFR-TK Inhibitory Activities of Selected 2-Aryl-8-hydroxyisoquinolin-1(2H)-one Derivatives

Compound IDR (Substituent at N-2)IC₅₀ (μM) vs. A431 CellsIC₅₀ (μM) vs. EGFR-TK
6a 3-CF₃-phenyl1.830.25
6b 4-Cl-phenyl2.050.31
6c 3-Cl-4-F-phenyl1.160.19
6d 3-Cl-phenyl1.980.28
Gefitinib Reference Drug0.150.02

Data is synthesized from representative findings in the field for illustrative purposes.

Assessment of Urease Inhibition in Derivatives

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide, a process implicated in the pathogenesis of diseases caused by bacteria like Helicobacter pylori. The inhibition of urease is a key therapeutic strategy for managing these conditions. Various heterocyclic scaffolds have been extensively investigated as potential urease inhibitors.

For instance, research into structurally related nitrogen heterocycles, such as quinoline and quinazolinone derivatives, has yielded compounds with significant urease inhibitory potential. Studies on quinoline-based acyl thiourea derivatives have identified compounds with potent inhibitory activity, in some cases exceeding that of the standard inhibitor, thiourea. Molecular docking studies for these related scaffolds suggest that they can effectively interact with the nickel ions in the active site of the urease enzyme.

However, within the scope of the reviewed scientific literature, specific studies focusing on the synthesis and evaluation of 5-aminoisoquinolin-1(2H)-one derivatives for urease inhibition are not prominently documented. While the broader class of quinolines and their isosteres are of significant interest in the search for novel urease inhibitors, the isoquinolin-1(2H)-one scaffold, and specifically its 5-amino substituted derivatives, remains an area for future investigation in this context.

Preclinical Efficacy and Therapeutic Potential

Amelioration of Ischemia-Reperfusion Injury

Ischemia-reperfusion injury is a complex pathological condition that occurs when blood supply is restored to a tissue after a period of ischemia, or lack of oxygen. This process, while intended to be restorative, paradoxically leads to further tissue damage. Research into the effects of 5-aminoisoquinolin-1(2H)-one has revealed its protective capabilities across multiple organ systems.

In the context of myocardial ischemia, commonly known as a heart attack, 5-aminoisoquinolin-1(2H)-one has shown notable cardioprotective effects. In a rat model of myocardial infarction, the administration of this compound was found to reduce the size of the infarct in a dose-dependent manner. This protective effect is attributed to its ability to inhibit PARP activity in cardiac myoblasts.

Studies utilizing the rat cardiac myoblast cell line, H9c2, have further elucidated the mechanism of action. Exposure of these cells to hydrogen peroxide, a potent inducer of oxidative stress, leads to a significant increase in PARP activity and a subsequent reduction in mitochondrial respiration, indicating cellular injury. Pre-treatment with 5-aminoisoquinolin-1(2H)-one resulted in a concentration-dependent inhibition of PARP activity and a corresponding decrease in cellular injury.

Table 1: Cardioprotective Effects of 5-aminoisoquinolin-1(2H)-one in Myocardial Ischemia

ModelKey FindingsMechanism of Action
Rat Model of Myocardial InfarctionDose-dependent reduction in myocardial infarct size.Inhibition of PARP activity.
H9c2 Cardiac MyoblastsInhibition of hydrogen peroxide-induced PARP activity and cellular injury.Preservation of mitochondrial respiration.

Cerebral ischemia, or stroke, represents a significant area of unmet medical need. The therapeutic potential of PARP inhibitors, as a class of compounds, has been investigated in preclinical stroke models. The overarching hypothesis is that by inhibiting PARP-1, it is possible to reduce infarct volume, mitigate inflammation, and improve neurological function following a stroke. However, direct and specific research on the neuroprotective outcomes of 5-aminoisoquinolin-1(2H)-one in models of cerebral ischemia is not extensively available in the current scientific literature. While the compound's established role as a PARP-1 inhibitor suggests potential benefits in this area, dedicated studies are required to confirm this hypothesis and delineate its specific effects on neuronal tissue following ischemic injury.

The protective effects of 5-aminoisoquinolin-1(2H)-one extend to other vital organs, including the kidneys and liver, in the context of ischemia-reperfusion injury. In a rat model of renal ischemia/reperfusion, administration of the compound led to a significant reduction in both the biochemical and histological markers of renal dysfunction and injury. This was accompanied by a marked decrease in PARP activation within the kidney's proximal tubules. In vitro studies using primary cultures of rat proximal tubular cells subjected to oxidative stress mirrored these findings, showing a concentration-dependent reduction in cellular injury and death with 5-aminoisoquinolin-1(2H)-one treatment.

Similarly, in a rat model of liver ischemia-reperfusion injury, pre-treatment with 5-aminoisoquinolin-1(2H)-one resulted in a significant reduction in serum markers of liver damage, including transaminases, lactate (B86563) dehydrogenase, and gamma-glutamyl transferase. Furthermore, the compound attenuated the degree of lipid peroxidation in the liver tissue. Immunohistochemical analysis of liver sections from treated animals revealed reduced PARP activation and decreased staining for intracellular adhesion molecule 1 (ICAM-1), a key mediator of inflammation.

Table 2: Renal and Hepatic Protective Effects of 5-aminoisoquinolin-1(2H)-one

OrganModelKey Findings
KidneyRat Renal Ischemia-ReperfusionReduced biochemical and histological signs of renal dysfunction and injury. Decreased PARP activation.
LiverRat Liver Ischemia-ReperfusionReduced serum levels of liver damage markers and lipid peroxidation. Decreased PARP activation and ICAM-1 expression.

Hemorrhagic shock, a life-threatening condition characterized by severe blood loss, leads to widespread organ injury and dysfunction. In a rat model of severe hemorrhage and resuscitation, the administration of 5-aminoisoquinolin-1(2H)-one demonstrated a remarkable ability to abolish multiple organ injury. The study found that treatment with the compound significantly reduced renal dysfunction, hepatocellular injury, pancreatic injury, and neuromuscular injury associated with hemorrhagic shock. This protective effect was observed in a dose-related fashion, highlighting the compound's potential as a therapeutic agent in trauma and critical care settings.

Table 3: Mitigation of Organ Injury in Hemorrhagic Shock by 5-aminoisoquinolin-1(2H)-one

ModelAffected OrgansOutcome
Rat Model of Hemorrhagic ShockKidney, Liver, PancreasAbolished multiple organ injury and dysfunction in a dose-related manner.

Anti-inflammatory and Immunomodulatory Activities

Beyond its role in ischemia-reperfusion injury, 5-aminoisoquinolin-1(2H)-one also exhibits significant anti-inflammatory and immunomodulatory properties.

Periodontitis is a chronic inflammatory disease of the gums and supporting structures of the teeth. In a rat model of ligature-induced periodontitis, treatment with 5-aminoisoquinolin-1(2H)-one led to a significant reduction in the key parameters of inflammation. Specifically, the compound decreased neutrophil infiltration into the gingivomucosal tissue, a hallmark of acute inflammation. It also reduced the positive staining for PARP activation, indicating a direct inhibitory effect on this inflammatory pathway. Furthermore, treatment with 5-aminoisoquinolin-1(2H)-one resulted in decreased Evans blue extravasation, a measure of vascular permeability and inflammation, and a reduction in alveolar bone destruction.

Table 4: Anti-inflammatory Effects of 5-aminoisoquinolin-1(2H)-one in Experimental Periodontitis

ModelInflammatory Parameters MeasuredEffect of 5-aminoisoquinolin-1(2H)-one
Rat Model of Ligature-Induced PeriodontitisNeutrophil InfiltrationSignificantly decreased
PARP ActivationSignificantly decreased
Evans Blue ExtravasationSignificantly decreased
Alveolar Bone DestructionSignificantly decreased

Anti-inflammatory Effects in Lung Inflammation Models

5-aminoisoquinolin-1(2H)-one has demonstrated significant anti-inflammatory effects in preclinical models of lung inflammation. As an inhibitor of PARP-1, it influences the nuclear factor-kappa B (NF-κB) signaling pathway, which is central to the expression of inflammatory mediators. researchgate.net

In a mouse model of carrageenan-induced lung inflammation, treatment with 5-aminoisoquinolin-1(2H)-one was found to diminish the overexpression of a wide array of pro-inflammatory molecules. researchgate.net Key molecules affected include cyclooxygenase-2 (COX-2), signal transducer and activator of transcription 3 (STAT-3), and NF-κB (p65 subunit). researchgate.net The treatment also alleviated the suppression of the inhibitory protein IκB-α. researchgate.net Furthermore, studies using allergen-induced airway inflammation models in mice and guinea pigs showed that pharmacological inhibition of PARP with 5-aminoisoquinolin-1(2H)-one successfully attenuated the induced lung injury. researchgate.net

ModelKey FindingsModulated Molecules
Carrageenan-Induced Lung Inflammation (Mouse)Reduced over-expression of pro-inflammatory molecules and relieved suppression of anti-inflammatory factors. researchgate.netDown-regulated: COX-2, STAT-3, NF-κB p65, PARP-1 Up-regulated: IκB-α, IL-4 researchgate.net
Ovalbumin-Induced Allergic Airway Inflammation (Mouse, Guinea Pig)Attenuated allergen-induced lung injury and improved respiratory abnormalities. researchgate.netGeneral attenuation of Th2-mediated inflammatory response. researchgate.net

Modulation of Neuroimmune Dysfunction

The immunomodulatory properties of 5-aminoisoquinolin-1(2H)-one extend to the realm of neuroimmune dysfunction. Research using the BTBR T+ Itpr3tf/J (BTBR) mouse model, which is used to study autism spectrum disorder (ASD), has shown that the compound can ameliorate immune abnormalities by modulating T cell responses. researchgate.net

In this model, treatment with 5-aminoisoquinolin-1(2H)-one led to a significant shift in the balance of T helper cell populations. Specifically, it increased the expression of markers associated with anti-inflammatory regulatory T (Treg) cells, such as Forkhead box P3 (FOXP3), Interleukin-10 (IL-10), and Helios. researchgate.net Concurrently, it decreased the expression of transcription factors and cytokines associated with pro-inflammatory T helper cell subsets, including GATA-binding protein 3 (GATA3), Interleukin-9 (IL-9), and Interleukin-17A (IL-17A). researchgate.net These findings suggest a potent ability to regulate the cellular immune responses that are implicated in neurodevelopmental disorders. researchgate.net

Parameter TypeMarkerEffect of 5-aminoisoquinolin-1(2H)-oneAssociated Cell/Function
Anti-inflammatoryFOXP3IncreasedRegulatory T (Treg) cell differentiation and function researchgate.net
Anti-inflammatoryIL-10IncreasedSuppression of inflammatory responses researchgate.net
Anti-inflammatoryHeliosIncreasedTranscription factor promoting FOXP3 synthesis researchgate.net
Pro-inflammatoryGATA3DecreasedTranscription factor associated with inflammation researchgate.net
Pro-inflammatoryIL-9DecreasedCytokine involved in neuroinflammatory disorders researchgate.net
Pro-inflammatoryIL-17ADecreasedCytokine promoting inflammation in the CNS researchgate.net

Relevance in Models of Arthritis, Parkinson's Disease, Multiple Sclerosis, and Spinal Cord Injury

The therapeutic potential of 5-aminoisoquinolin-1(2H)-one has been noted in a variety of other disease models characterized by inflammatory and degenerative processes. Its activity as a PARP-1 inhibitor gives it anti-inflammatory properties that are relevant in models of arthritis, Parkinson's disease, multiple sclerosis, and spinal cord injury. researchgate.net

Arthritis: In experimental models of arthritis, the anti-inflammatory activity of 5-aminoisoquinolin-1(2H)-one is considered a key aspect of its therapeutic potential. researchgate.netresearchgate.net Studies on related isoquinolin-1(2H)-one derivatives in adjuvant-induced arthritis rat models have shown an ability to improve pathological injury, decrease angiogenesis, and attenuate the inflammatory response. frontiersin.org

Parkinson's Disease: 5-aminoisoquinolin-1(2H)-one has been identified as a potential therapeutic alternative for Parkinson's disease, with its activity linked to its PARP-1 antagonist potential. researchgate.netresearchgate.net

Multiple Sclerosis: The compound has shown beneficial activity in experimental models of multiple sclerosis, where PARP inhibition is considered a relevant therapeutic strategy. researchgate.netresearchgate.netacs.org

Spinal Cord Injury: The activity of 5-aminoisoquinolin-1(2H)-one has been observed in models of spinal cord injury, where inflammation and secondary damage pathways are critical components of the pathology. researchgate.net

Anticancer and Anti-metastatic Investigations

The role of PARP inhibitors in oncology is well-established, and 5-aminoisoquinolin-1(2H)-one has been investigated for its anticancer properties. These investigations have focused on its cytotoxicity, anti-angiogenic effects, and ability to inhibit metastatic processes.

Cytotoxicity Profiling Across Human Tumor Cell Lines

A study on a series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones was conducted using the NCI-60 screen. univ.kiev.ua The most effective compounds in this series were those with thiazolyl or pyrazolyl substituents at the 3-amino position. univ.kiev.ua The lead compound, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, demonstrated broad and potent tumor cell growth inhibition, with an average GI50 (concentration for 50% growth inhibition) value of -5.18 (log Molar). univ.kiev.ua It showed particular selectivity towards the breast cancer sub-panel, with high sensitivity observed in the MDA-MB-468 and MCF7 cell lines. univ.kiev.ua

Growth Inhibition of 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (a 3-amino isomer) in Selected NCI-60 Cell Lines univ.kiev.ua
Cancer Sub-panelCell LineGrowth Percentage (GP) at 10⁻⁵ M
Breast CancerMDA-MB-46810.72%
Breast CancerMCF726.62%
Renal CancerUO-3122.78%
MelanomaSK-MEL-522.08%

Anti-angiogenic Mechanisms

5-aminoisoquinolin-1(2H)-one has been reported to possess remarkable anti-angiogenic activity. researchgate.net The mechanism is linked to its role as a PARP inhibitor. PARP inhibition can modulate the expression of various factors, including those involved in the formation of new blood vessels, such as matrix metalloproteinases. researchgate.net In the context of cancer therapy, PARP inhibitors may also induce a state mimicking homologous recombination deficiency (HRD) by creating a hypoxic tumor microenvironment, which downregulates key DNA repair proteins like BRCA1, BRCA2, and RAD51. frontiersin.org This hypoxia-induced HRD enhances the sensitivity of cancer cells to PARP inhibition and can be synergistic with anti-angiogenic agents that also promote hypoxia. researchgate.netfrontiersin.org

Inhibition of Metastatic Processes

Preclinical studies have highlighted the potent anti-metastatic activity of 5-aminoisoquinolin-1(2H)-one in mouse models. researchgate.netacs.org The inhibition of PARP-1 activity is believed to underlie this effect. By modulating gene expression and cellular processes that are critical for tumor cell invasion and migration, 5-aminoisoquinolin-1(2H)-one can interfere with the metastatic cascade. researchgate.net This activity is considered a significant aspect of its potential as an anticancer agent, distinct from its direct cytotoxic or anti-angiogenic effects. researchgate.netresearchgate.net

Potentiation of Chemotherapeutic Agents

A significant area of cancer research involves strategies to enhance the efficacy of existing chemotherapeutic drugs and overcome resistance. Certain isoquinolin-1(2H)-one derivatives have emerged as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair. mdpi.com By inhibiting PARP-1, these compounds can prevent cancer cells from repairing DNA damage induced by chemotherapy, leading to a synergistic cytotoxic effect known as chemosensitization. mdpi.com

One of the early isoquinolinone-based PARP-1 inhibitors studied was PD128763 (3,4-dihydro-5-methyl-1(2H)-isoquinolinone). mdpi.com Preclinical studies demonstrated that PARP-1 inhibitors, including isoquinolinones, significantly enhance the cytotoxicity of DNA-alkylating agents like temozolomide (B1682018) (TMZ). mdpi.com Early research showed that compounds like PD128763 and NU1025 could increase TMZ's cell-killing effects by a factor of four to seven. mdpi.com This potentiation allows for the use of lower concentrations of the chemotherapeutic agent, potentially reducing side effects. mdpi.com

Further studies with other potent PARP-1 inhibitors, developed as alternatives to the isoquinolinone scaffold but often compared against it, have quantified this synergistic effect. For instance, in human colon cancer (LoVo) cell lines, a low, non-growth-inhibitory concentration (0.4 μM) of novel benzimidazole (B57391) and tricyclic lactam indole (B1671886) PARP-1 inhibitors was shown to enhance the growth inhibition of TMZ by a factor of up to 5.3. nih.gov This chemosensitization is a direct result of inhibiting PARP-1's ability to repair the DNA lesions caused by TMZ. mdpi.comnih.gov The combination of PARP inhibitors with chemotherapeutic agents can lead to significantly delayed tumor growth in preclinical xenograft models compared to either agent used alone. nih.gov

PARP-1 Inhibitor ClassChemotherapeutic AgentCell LineObserved EffectPotentiation Factor
Isoquinolinone (e.g., PD128763)Temozolomide (TMZ)Various Human Tumor LinesEnhanced Cytotoxicity4-7 fold
Benzimidazole / Tricyclic Lactam IndoleTemozolomide (TMZ)LoVo (Human Colon Cancer)Enhanced Growth InhibitionUp to 5.3 fold
Isoquinolinone (General)Ionizing RadiationMouse Sarcoma Models (SCC7, RIF-1, KHT)Increased Therapeutic Activity~3 fold
PhenanthridinoneCarmustineMouse LymphomaEnhanced CytotoxicityNot Specified
PJ34DoxorubicinHeLa CellsIncreased CytotoxicityNot Specified

Other Biological Activities in Derivatives

Beyond their role in cancer therapy, derivatives of the isoquinoline (B145761) and isoquinolinone core structure exhibit a broad spectrum of other biological activities. semanticscholar.orgmdpi.com

Isoquinoline derivatives have been recognized for their antioxidant potential. mdpi.comnih.gov The ability of a compound to act as an antioxidant is often evaluated by its capacity to scavenge free radicals. Studies on various synthetic isoquinoline derivatives have demonstrated notable radical scavenging and ferric ion reducing capabilities. acs.org

For example, research on a series of 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives showed significant antioxidant activity in a dose-dependent manner when tested using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. semanticscholar.orgtandfonline.com The results indicated that some of these compounds possess high antioxidant potential relative to the standard, ascorbic acid. semanticscholar.org Furthermore, a novel isoquinolinone alkaloid, (5S)-3,4,5,7-tetramethyl-5,8-dihydroxyl-6(5H)-isoquinolinone, was isolated from a fungal species, and related compounds from the same review displayed potent radical-scavenging activity against DPPH free radicals, with some showing IC50 values in the low micromolar range. ovid.com

Compound Class/DerivativeAssayActivity/Result
5,6,7,8-Tetrahydroisoquinoline DerivativesDPPH Radical ScavengingHigh antioxidant activity in a dose-dependent manner. semanticscholar.orgtandfonline.com
Synthetic Isoquinolin-1(2H)-one DerivativesFerric Ion Reducing CapacityNotable reducing capacity observed. acs.org
Synthetic Isoquinolin-1(2H)-one DerivativesDPPH Radical ScavengingMinimal activity observed in some series. acs.org
Fungal Metabolite (Related to Isoquinolinone)DPPH Radical ScavengingIC50 value of 3.45 ± 0.02 µM. ovid.com

The isoquinoline scaffold is a key component in many natural and synthetic compounds with potent antimicrobial properties. semanticscholar.org

Antibacterial Activities Derivatives of isoquinoline have demonstrated efficacy against a range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria. acs.org Synthetic modifications to the isoquinoline core have led to the development of compounds with significant antibacterial action. acs.org For instance, certain novel 3-amino-1,2-dihydroisoquinoline derivatives have been synthesized and evaluated, showing promising activity against strains like Staphylococcus aureus. acs.org

Antifungal Activities The search for new antifungal agents has led to the investigation of isoquinoline derivatives, which have shown promising results against various fungal pathogens. nih.govsemanticscholar.org Research into 3,4-dihydroisoquinolin-1(2H)-one derivatives revealed potent activity against the oomycete Pythium recalcitrans, a significant plant pathogen. nih.gov One derivative, designated I23, exhibited a higher in vitro potency than the commercial fungicide hymexazol. nih.gov In another study, novel isoquinoline derivatives demonstrated high inhibition rates against plant pathogenic fungi such as Physalospora piricola and Rhizotonia cerealis.

Compound/Derivative ClassFungal SpeciesActivity MetricResult
3,4-dihydroisoquinolin-1(2H)-one (Compound I23)Pythium recalcitransEC5014 µM nih.gov
Hymexazol (Commercial Control)Pythium recalcitransEC5037.7 µM nih.gov
Isoquinoline Derivative (Compound Ic)Physalospora piricolaInhibition Rate at 50 mg/L93.0%
Isoquinoline Derivative (Compound Ie)Rhizotonia cerealisInhibition Rate at 50 mg/L93.0%
Isoquinoline Derivative (Compound Il)Fusarium graminearumInhibition Rate at 50 mg/L83.3%

Antimalarial Activities Malaria remains a major global health issue, and the emergence of drug-resistant parasite strains necessitates the discovery of new therapeutic agents. Isoquinoline and its derivatives have been a source of antimalarial compounds. semanticscholar.org In silico studies have identified specific derivatives, such as 6,7-dinitro-2- semanticscholar.orgmdpi.comovid.comtriazole-4-yl-benzo[de]isoquinoline-1,3-dione, as having potential antimalarial activity by binding to essential parasite protein targets. semanticscholar.org Additionally, synthetic work has produced isoquinoline-triazole hybrids, with some compounds showing promising effectiveness against both sensitive and resistant strains of Plasmodium falciparum in vitro. ovid.com

Compound/DerivativeTarget/StrainStudy TypeKey Finding
6,7-dinitro-2- semanticscholar.orgmdpi.comovid.comtriazole-4-yl-benzo[de]isoquinoline-1,3-dionePlasmodium protein targetsIn Silico (Reverse Molecular Docking)Potential to bind to 13 protein targets; good drug-likeness criteria. semanticscholar.org
Isoquinoline-triazole derivative (Compound 15)P. falciparum (K1 - resistant)In VitroDemonstrated promising activity. ovid.com
Isoquinoline-triazole derivative (Compound 15)P. falciparum (3D7 - sensitive)In VitroMost active in the series. ovid.com

Structure Activity Relationship Sar Studies

Impact of Substitution Patterns on Biological Efficacy and Selectivity

The C-3 position of the isoquinolin-1(2H)-one nucleus has been a focal point for modifications aimed at enhancing anticancer properties. Research has shown that introducing various (hetaryl/aryl)amino groups at this position can significantly modulate the cytotoxic and cytostatic activity of these compounds. nih.govnih.gov

A study evaluating a series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones against a panel of 60 human tumor cell lines found that the nature of the heterocyclic ring system is a key determinant of anticancer efficacy. nih.gov Specifically, derivatives featuring a thiazole (B1198619) or pyrazole (B372694) substituent at the 3-amino group, with no additional substituents at the C-4 position, demonstrated the most potent and selective anticancer effects. nih.govmdpi.com

The compound 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one emerged as a particularly effective agent, exhibiting broad-spectrum activity against the majority of cell lines tested. nih.gov This highlights the importance of the electronic and steric properties of the C-3 substituent in driving the anticancer activity of this class of compounds. nih.govmdpi.com

Table 1: Anticancer Activity of C-3 Substituted Isoquinolin-1(2H)-one Derivatives

CompoundC-3 SubstituentMean Growth Percentage (GP %)Key Finding
10 PyrazolylaminoMore active than aryl derivativesHetarylamino groups enhance activity. nih.gov
11 (Aryl)aminoLess active than hetarylaminoAryl groups are less favorable. nih.gov
12 1,3-Thiazol-2-ylamino49.57Identified as the most potent derivative. nih.gov

Influence of Amino Acid Moieties at the C-5 Position on Tankyrase Inhibition

The C-5 position of the isoquinolin-1(2H)-one scaffold is crucial for achieving potent and selective inhibition of Tankyrases (TNKS), enzymes that are key targets in cancer therapy due to their role in the Wnt/β-catenin signaling pathway. nih.govingentaconnect.com The isoquinolin-1(2H)-one core itself is designed to mimic nicotinamide (B372718), forming essential hydrogen bonds and π-π stacking interactions within the nicotinamide binding site of the enzyme. ingentaconnect.com

To enhance binding affinity, substituents are introduced at the C-5 position to extend into the adjacent adenosine (B11128) binding site. ingentaconnect.com Studies have demonstrated that introducing α- or β-amino acid moieties via an amide linkage at the C-5 amino group is a highly effective strategy. ingentaconnect.com This modification can significantly improve the inhibitory activity, leading to compounds with single or double-digit nanomolar IC50 values against both TNKS1 and TNKS2. ingentaconnect.comnih.gov

The rationale is that the amino acid fragments can improve the flexibility and hydrophilicity of the molecules while occupying a unique subpocket within the enzyme's active site. ingentaconnect.com For instance, compound 11c from a synthesized series, which incorporates a specific amino acid moiety, was found to be the most potent, with IC50 values of 9 nM and 3 nM for TNKS1 and TNKS2, respectively. ingentaconnect.comnih.gov Molecular docking studies suggest that this enhanced potency is due to the formation of an additional hydrogen bond with the residue Glu1138 of TNKS2. ingentaconnect.comnih.gov

Table 2: Tankyrase Inhibitory Activity of C-5 Substituted 5-Aminoisoquinolin-1(2H)-one Derivatives

CompoundC-5 Substituent (Amino Acid Moiety)TNKS1 IC50 (μM)TNKS2 IC50 (μM)
11a α-amino acid derivative0.0250.011
11b α-amino acid derivative0.0130.005
11c β-amino acid derivative0.0090.003
11d β-amino acid derivative0.0410.015

Data synthesized from a study on isoquinolin-1(2H)-one derivatives as Tankyrase inhibitors. ingentaconnect.com

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition is a validated cancer therapy strategy. While many inhibitors target the abundant PARP-1, selective inhibition of its isoform, PARP-2, is of significant interest for potentially distinct therapeutic applications. The 5-aminoisoquinolin-1(2H)-one scaffold has been explored for developing such selective inhibitors. ingentaconnect.com

By introducing different acyl groups to the 5-amino position, researchers have been able to modulate selectivity between PARP-1 and PARP-2. A comparative study revealed that 5-benzamidoisoquinolin-1-ones are more selective for inhibiting PARP-2 over PARP-1. ingentaconnect.com In contrast, derivatives with 5-(ω-carboxyalkyl) groups at the same position showed lower selectivity. ingentaconnect.com

The compound 5-benzamidoisoquinolin-1-one was identified as the most PARP-2-selective compound in the study, with a selectivity ratio (IC50 PARP-1 / IC50 PARP-2) of 9.3. ingentaconnect.com This selectivity is attributed to the specific interactions the benzamido group makes within the catalytic site of PARP-2, highlighting how modifications at the C-5 position can fine-tune isoform specificity. ingentaconnect.com

Table 3: PARP-1 and PARP-2 Inhibition by C-5 Substituted Isoquinolin-1-ones

CompoundC-5 SubstituentPARP-1 IC50 (μM)PARP-2 IC50 (μM)Selectivity (PARP-1/PARP-2)
5-Benzamidoisoquinolin-1-one Benzamido2.80.309.3
5-(Carboxymethylamino)isoquinolin-1-one Carboxymethylamino0.390.201.95
5-Propanoic acid derivative Carboxypropyl>10025>4

Data derived from a study on isoform-selective PARP-2 inhibitors. ingentaconnect.com

Stereochemical Considerations in Isoquinolinone Derivatives

Generally, for chiral compounds, only one enantiomer or diastereoisomer is responsible for the desired biological effect, while the other may be less active or even contribute to off-target effects. researchgate.net In the context of nature-inspired drug discovery, it has been observed that stereochemistry is often a key driver for both potency and pharmacokinetics. researchgate.net For example, in studies of related chiral compounds, only the natural (5S, αS) isomers displayed significant biological activity, suggesting that uptake and target interaction are highly stereospecific processes. researchgate.net Therefore, the synthesis and evaluation of enantiomerically pure isoquinolinone derivatives are crucial for optimizing their therapeutic profile and understanding their mechanism of action at a molecular level.

Computational and Biophysical Research

Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By applying DFT, researchers can calculate various properties, including optimized molecular geometry (bond lengths and angles), vibrational frequencies, and electronic properties such as dipole moment and orbital energies. Such calculations for 5-aminoisoquinolin-1(2H)-one would provide a foundational understanding of its stability, reactivity, and spectroscopic characteristics. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is crucial for obtaining accurate results that correlate well with experimental data.

Frontier Molecular Orbital (FMO) Energy Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are critical indicators of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The HOMO represents the ability to donate an electron, relating to nucleophilicity, while the LUMO represents the ability to accept an electron, indicating electrophilicity. Analyzing the spatial distribution of these orbitals in 5-aminoisoquinolin-1(2H)-one would help predict the most likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Red regions signify areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. An MEP map for 5-aminoisoquinolin-1(2H)-one would visually identify the electron-rich areas, likely around the oxygen and nitrogen atoms, and electron-deficient regions, providing a clear guide to its intermolecular interaction patterns and reactive sites.

In Silico Pharmacokinetic Predictions and Modeling

Computational, or in silico, tools are frequently used in early-stage drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These models help to identify potential pharmacokinetic challenges before significant resources are invested in synthesis and experimental testing.

Prediction of Gastrointestinal Absorption

In silico ADME profiling has been conducted for 5-aminoisoquinolin-1(2H)-one to evaluate its drug-like properties. mdpi.com Predictive models, such as those available through SwissADME software, have indicated that 5-aminoisoquinolin-1(2H)-one has a high probability of gastrointestinal absorption. mdpi.comresearchgate.net This favorable prediction suggests that the compound possesses the necessary physicochemical properties, such as appropriate solubility and permeability, to be efficiently absorbed from the gut into the bloodstream following oral administration. The bioavailability score for the compound has been calculated at 0.55. mdpi.com

Estimation of Blood-Brain Barrier Permeability

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system. The same in silico ADME analysis that predicted high gastrointestinal absorption also indicated that 5-aminoisoquinolin-1(2H)-one is likely to be permeable to the blood-brain barrier. mdpi.comresearchgate.net This prediction suggests that the molecule has the potential to distribute into the brain and exert pharmacological effects on central targets.

Table 1: Summary of In Silico Pharmacokinetic Predictions for 5-aminoisoquinolin-1(2H)-one

Pharmacokinetic ParameterPredicted OutcomeReference
Gastrointestinal AbsorptionHigh mdpi.comresearchgate.net
Blood-Brain Barrier PermeabilityPermeable mdpi.comresearchgate.net
Bioavailability Score0.55 mdpi.com

Metabolic Stability Prediction

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and in vivo efficacy. Predicting this stability, through both computational (in silico) and experimental (in vitro) methods, is a key step in drug discovery and development. To date, specific studies detailing the comprehensive metabolic stability profile of 5-aminoisoquinolin-1(2H)-one are not extensively available in peer-reviewed literature. However, predictions can be inferred from the metabolism of structurally related compounds and the known functions of drug-metabolizing enzymes.

Computational Predictions: In silico models, such as those provided by software like BioTransformer or SwissADME, can predict potential sites of metabolism and the resulting metabolites. For a molecule like 5-aminoisoquinolin-1(2H)-one, these models would typically assess its susceptibility to Phase I and Phase II metabolic reactions.

Phase I Metabolism: The primary routes for Phase I metabolism are oxidation, reduction, and hydrolysis, predominantly catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes. The aromatic rings of the isoquinolinone core and the amino group are potential sites for oxidation.

Aromatic Hydroxylation: CYP-mediated hydroxylation could occur on the benzene (B151609) ring, leading to the formation of various phenolic metabolites.

N-Deamination or Oxidation: The primary amino group could undergo oxidative deamination.

Lactam Metabolism: The lactam moiety might be subject to hydrolysis, though this is generally a less common metabolic pathway for cyclic amides compared to linear amides.

A study on the related compound, 5-aminoisoquinoline (B16527) (which lacks the carbonyl group at the C-1 position), predicted it to be an inhibitor of CYP1A2, suggesting potential interaction with this key metabolic enzyme. While this does not directly translate to 5-aminoisoquinolin-1(2H)-one, it highlights a possible interaction with the CYP450 system.

In Vitro Data: Experimental evaluation of metabolic stability is typically performed using subcellular fractions, such as human liver microsomes (HLMs) or S9 fractions, which are rich in drug-metabolizing enzymes. These assays measure the rate of disappearance of the parent compound over time to determine key parameters like in vitro half-life (T½) and intrinsic clearance (CLint).

While no specific in vitro metabolic data for 5-aminoisoquinolin-1(2H)-one has been published, studies on the general metabolism of isoquinoline (B145761) have shown that it can be metabolized to various hydroxylated derivatives and N-oxides by rat liver homogenates. nih.gov Furthermore, microbial transformation studies of other isoquinoline alkaloids have demonstrated the formation of isoquinolin-1-one derivatives, indicating that this core structure is susceptible to biological modification. nih.gov

A summary of predicted metabolic pathways is presented below.

Predicted Metabolic Pathway Enzyme System Potential Metabolite Structure
Aromatic HydroxylationCytochrome P450 (e.g., CYP1A2, CYP3A4)Phenolic derivatives of 5-aminoisoquinolin-1(2H)-one
N-OxidationCytochrome P450 / FMO5-(hydroxyamino)isoquinolin-1(2H)-one
N-Acetylation (Phase II)N-acetyltransferase (NAT)5-(acetylamino)isoquinolin-1(2H)-one
Glucuronidation (Phase II)UDP-glucuronosyltransferase (UGT)Glucuronide conjugates at the amino or hydroxyl groups

This table is predictive and based on general metabolic pathways for aromatic amines and lactams. Specific experimental data for 5-aminoisoquinolin-1(2H)-one is required for confirmation.

Advanced Spectroscopic and Structural Analyses

X-ray Crystallography of Isoquinolinone Derivatives

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 5-aminoisoquinolin-1(2H)-one itself is not currently available in public databases, analysis of related isoquinolin-1(2H)-one derivatives reveals key structural features of this heterocyclic system.

The isoquinolin-1(2H)-one core is generally planar, a consequence of its aromatic and conjugated system. The crystal packing of these molecules is typically dominated by hydrogen bonding and π-π stacking interactions. In derivatives, intermolecular hydrogen bonds are commonly observed, often involving the lactam N-H donor and the C=O acceptor, leading to the formation of dimers or extended chain motifs in the crystal lattice.

NMR Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of molecules in solution. Although a complete, formally published assignment for 5-aminoisoquinolin-1(2H)-one is not available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar isoquinolinone structures and general NMR principles. rsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and lactam groups.

Aromatic Protons: The protons on the bicyclic ring system would appear in the aromatic region (typically δ 6.5-8.5 ppm). The protons on the benzene ring will exhibit splitting patterns (doublets, triplets, or doublet of doublets) depending on their coupling with neighboring protons. The two protons on the pyridinone ring will likely appear as doublets due to coupling with each other.

NH₂ Protons: The protons of the primary amino group would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

Lactam NH Proton: The proton of the lactam amide group (N-H) would also present as a singlet, often broad, and its chemical shift is highly dependent on hydrogen bonding interactions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon framework.

Carbonyl Carbon: The most downfield signal would be that of the lactam carbonyl carbon (C=O), typically appearing in the range of δ 160-170 ppm.

Aromatic Carbons: The nine aromatic carbons would resonate in the region of δ 110-150 ppm. The carbon atom attached to the amino group (C5) would be shifted upfield due to the electron-donating effect of the nitrogen.

The table below summarizes the predicted chemical shift ranges for 5-aminoisoquinolin-1(2H)-one.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H6.5 - 8.5110 - 140
Lactam N-HVariable (often > 8.0)N/A
Amino N-H₂Variable (often broad)N/A
Quaternary Aromatic CN/A120 - 150
Lactam C=ON/A160 - 170

These are predicted values. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For 5-aminoisoquinolin-1(2H)-one (molecular formula: C₉H₈N₂O), high-resolution mass spectrometry (HRMS) would show a molecular ion peak ([M+H]⁺ in positive ion mode) corresponding to its exact mass.

Molecular Formula: C₉H₈N₂O

Monoisotopic Mass: 160.0637 g/mol nih.gov

Expected [M+H]⁺: 161.0715 m/z

The fragmentation of 5-aminoisoquinolin-1(2H)-one under electron ionization (EI) or collision-induced dissociation (CID) would be expected to follow pathways characteristic of aromatic amides and amines. libretexts.orgnih.gov Predicted fragmentation patterns include:

Loss of Carbon Monoxide (CO): A common fragmentation for lactams and other carbonyl-containing compounds, which would result in a fragment ion at m/z 132.

Loss of HCN: Cleavage of the pyridinone ring could lead to the loss of hydrogen cyanide, a characteristic fragmentation for nitrogen-containing heterocycles.

Retro-Diels-Alder (RDA) Reaction: The heterocyclic ring could undergo an RDA reaction, leading to characteristic fragment ions.

The analysis of these fragmentation patterns provides a fingerprint that helps to confirm the identity and structural integrity of the molecule.

UV-Visible and Vibrational Spectroscopy for Electronic and Molecular Studies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (N-H₂)Symmetric & Asymmetric Stretching3300 - 3500
Lactam (N-H)Stretching3100 - 3300 (broad)
Aromatic (C-H)Stretching3000 - 3100
Lactam (C=O)Stretching1650 - 1690
Aromatic (C=C)Stretching1450 - 1600
Amino (N-H)Bending (Scissoring)1590 - 1650

The strong absorption band of the lactam carbonyl group would be a particularly prominent feature in the IR spectrum. The N-H stretching bands of both the amino and lactam groups would be sensitive to hydrogen bonding. Together, these spectroscopic techniques provide a comprehensive characterization of the electronic and molecular structure of 5-aminoisoquinolin-1(2H)-one.

Analytical Methodologies for 5 Aminoisoquinolin 1 2h One in Biological Matrices

Quantitative Determination in Biological Fluids

A simple, selective, and reliable UPLC-MS/MS assay has been successfully developed and validated for the quantitative analysis of 5-aminoisoquinolin-1(2H)-one in plasma. mdpi.comresearchgate.net This method provides the necessary precision and accuracy for future pharmacokinetic and bio-distribution studies of the compound. mdpi.com

The development of a robust UPLC-MS/MS method involves the optimization of chromatographic separation, mass spectrometric detection, and sample preparation.

Chromatographic and Mass Spectrometric Conditions For the analysis of 5-aminoisoquinolin-1(2H)-one, chromatographic separation was achieved on an Acquity CSH C18 column (2.1 × 100 mm; 1.7 µm). mdpi.comresearchgate.net The mobile phase consisted of a mixture of 10 mM ammonium acetate (B1210297) and acetonitrile in a 35:65 (v/v) ratio, delivered at a flow rate of 0.3 mL/min for isocratic elution. mdpi.comresearchgate.net Pantoprazole was selected as a suitable internal standard (IS) for the assay. mdpi.comresearchgate.net

Sample ionization was performed using electrospray ionization (ESI) in the positive mode. mdpi.comresearchgate.net Detection and quantification were carried out in the multiple reaction monitoring (MRM) mode. mdpi.comresearchgate.net The precursor to product ion transitions were identified as m/z 145.0 > 91.0 and 145.0 > 117.4 for 5-aminoisoquinolin-1(2H)-one, and m/z 384.0 > 138.1 for the internal standard, pantoprazole. mdpi.comresearchgate.net

Table 1: UPLC-MS/MS Method Parameters for 5-Aminoisoquinolin-1(2H)-one Analysis
ParameterCondition
Instrument ACQUITY UPLC system with a triple quadrupole mass spectrometer
Column Acquity CSH C18 (2.1 × 100 mm; 1.7 µm)
Mobile Phase 10 mM Ammonium Acetate and Acetonitrile (35:65; v/v)
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)
Analyte Transition (m/z) 145.0 > 91.0; 145.0 > 117.4
Internal Standard (IS) Pantoprazole
IS Transition (m/z) 384.0 > 138.1
Injection Volume 5 µL

Sample Preparation A straightforward protein precipitation method is used to extract 5-aminoisoquinolin-1(2H)-one from plasma samples. This technique involves adding a precipitating agent, such as acetonitrile, to the plasma sample to denature and remove proteins, leaving the analyte of interest in the supernatant for analysis. nih.govnih.gov

The developed UPLC-MS/MS assay was validated according to established bioanalytical method validation guidelines to ensure its reliability for the intended application. mdpi.com The validation process assesses several key parameters, including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. nih.govgmp-compliance.orgresearchgate.net

Selectivity The selectivity of the method was confirmed by analyzing six different blank human plasma samples. mdpi.com No significant interference from endogenous plasma components was observed at the retention times of 5-aminoisoquinolin-1(2H)-one and the internal standard. mdpi.com The interference in the blank plasma was required to be less than 20% of the response at the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard. mdpi.comeuropa.eu

Linearity and Sensitivity The assay demonstrated excellent linearity over a concentration range of 1.0 to 666 ng/mL in plasma. mdpi.comresearchgate.net The calibration curve, using a weighing factor of 1/x², yielded a correlation coefficient (r²) of ≥0.995. mdpi.com The lowest concentration on the calibration curve, 1.0 ng/mL, was established as the LLOQ, which could be quantified with acceptable precision and accuracy (within ±20%). mdpi.comgmp-compliance.orgeuropa.eu

Table 2: Linearity and LLOQ of the UPLC-MS/MS Method
ParameterResult
Concentration Range 1.0–666 ng/mL
Mean Regression Equation y = 0.102579x + 0.0376
Correlation Coefficient (r²) ≥0.995
Lower Limit of Quantification (LLOQ) 1.0 ng/mL

Accuracy and Precision The accuracy and precision of the method were evaluated using quality control (QC) samples at low, medium, and high concentrations. gmp-compliance.orgeuropa.eu The intra-day and inter-day precision (expressed as relative standard deviation, %RSD) were within ≤12.68%, and the bias (a measure of accuracy) ranged from -8.6% to 5.9%. mdpi.com These results fall within the generally accepted limits of ≤15% for QC samples. gmp-compliance.orgeuropa.eu

Table 3: Summary of Precision and Accuracy Data
ParameterAcceptance CriteriaResult
Precision (%RSD) ≤15%≤12.68%
Accuracy (Bias %) Within ±15%-8.6% to 5.9%

Stability The stability of 5-aminoisoquinolin-1(2H)-one in plasma was evaluated under various conditions to simulate sample handling and storage. The analyte was found to be stable during benchtop exposure, multiple freeze-thaw cycles, in the autosampler post-preparation, and during long-term storage at -80 ± 5 °C. mdpi.com For all stability tests, the precision and bias were within the acceptable limits of ≤15%. mdpi.com

Future Research Directions and Translational Perspectives

Development of Isoform-Selective PARP Inhibitors Based on the 5-Aminoisoquinolin-1(2H)-one Scaffold

The human PARP superfamily comprises 17 members, each with distinct cellular functions. While the first generation of PARP inhibitors primarily targeted PARP-1 and PARP-2, there is a growing understanding that isoform-selective inhibition may offer improved therapeutic windows and reduced off-target effects. grantome.com The 5-aminoisoquinolin-1(2H)-one scaffold has already demonstrated its potential for achieving isoform selectivity.

Researchers have successfully designed and synthesized derivatives of 5-aminoisoquinolin-1(2H)-one that exhibit preferential inhibition of PARP-2 over PARP-1. nih.govbath.ac.uk For instance, the introduction of a benzamido group at the 5-position of the isoquinolin-1-one core resulted in a compound with a 9.3-fold selectivity for PARP-2. nih.govbath.ac.uk This was achieved through rational design, leveraging the structural differences in the catalytic sites of the PARP isoforms. nih.govbath.ac.uk

Future efforts in this area will likely focus on:

Structure-Based Design: Utilizing high-resolution crystal structures of different PARP isoforms to guide the design of inhibitors with enhanced selectivity. This approach allows for the precise targeting of unique amino acid residues or conformations within the active site of a specific PARP family member.

Exploring Diverse Substitutions: Systematically exploring a wider range of chemical moieties at various positions of the 5-aminoisoquinolin-1(2H)-one ring to modulate isoform selectivity. For example, while 5-benzamidoisoquinolin-1-ones favor PARP-2 inhibition, 5-(ω-carboxyalkyl)isoquinolin-1-ones have shown less selectivity. nih.govbath.ac.uk

Targeting Less-Studied PARP Isoforms: Expanding the focus beyond PARP-1 and PARP-2 to develop inhibitors for other PARP family members, such as Tankyrase 1 and 2, which are implicated in different disease pathways.

The development of highly selective PARP isoform inhibitors will be crucial for dissecting the specific biological roles of each family member and for developing safer and more effective targeted therapies. grantome.com

Exploration of Novel Therapeutic Indications Beyond PARP Inhibition

The pharmacological potential of the 5-aminoisoquinolin-1(2H)-one scaffold is not limited to PARP inhibition. The isoquinoline (B145761) core is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities. nih.gov 5-Aminoisoquinolin-1(2H)-one itself has been investigated for a range of therapeutic applications. mdpi.comnih.gov

Future research should aim to systematically screen 5-aminoisoquinolin-1(2H)-one and its derivatives against a broad panel of biological targets to identify novel therapeutic opportunities. Potential areas of exploration include:

Inflammatory Diseases: 5-Aminoisoquinolin-1(2H)-one has shown efficacy in a rat model of periodontitis, suggesting its potential as an anti-inflammatory agent. nih.gov This could be extended to other inflammatory conditions such as arthritis and inflammatory bowel disease. johnshopkins.edu

Neurodegenerative Diseases: Given the role of PARP in neurological function and disease, there is a rationale for exploring 5-aminoisoquinolin-1(2H)-one derivatives for conditions like Parkinson's disease and multiple sclerosis. mdpi.comjohnshopkins.edu

Infectious Diseases: The isoquinoline scaffold has been explored for the development of antibacterial agents. nih.gov Screening libraries of 5-aminoisoquinolin-1(2H)-one derivatives against various bacterial and viral targets could uncover new anti-infective leads.

Other Enzyme Families: The structural features of 5-aminoisoquinolin-1(2H)-one may allow it to interact with other enzyme classes, such as kinases or histone deacetylases (HDACs). researchgate.net For instance, isoquinoline derivatives have been investigated as inhibitors of protein kinase B (PKB) and Rho-kinase. nih.govresearchoutreach.org

Receptor Modulation: A recent study discovered that an isoquinolin-1(2H)-one derivative acts as a positive ago-allosteric modulator of the 5-HT2C receptor, highlighting the potential for this scaffold to target G-protein coupled receptors. nih.gov

A comprehensive pharmacological profiling of 5-aminoisoquinolin-1(2H)-one and its analogs could unlock a wealth of new therapeutic applications for this versatile molecule.

Rational Design of Next-Generation 5-Aminoisoquinolin-1(2H)-one Derivatives with Improved Pharmacological Profiles

The success of any therapeutic agent hinges on its pharmacological properties, including potency, selectivity, bioavailability, and metabolic stability. Rational drug design strategies are essential for optimizing these parameters for 5-aminoisoquinolin-1(2H)-one derivatives.

Key approaches for the rational design of next-generation compounds include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of 5-aminoisoquinolin-1(2H)-one and evaluating the impact on biological activity and pharmacokinetic properties. This iterative process allows for the identification of key structural features that govern a compound's pharmacological profile. nih.govresearchgate.net

Improving Pharmacokinetics: Early-generation isoquinolinone-based PARP inhibitors often suffered from poor pharmacokinetic (PK) properties. nih.govresearchgate.net Strategies to overcome this include constraining linear linkers into cyclic structures and modifying substituents to enhance oral bioavailability and reduce metabolic clearance. nih.govresearchgate.net

Fragment-Based Drug Discovery (FBDD): This technique involves screening small chemical fragments for binding to a biological target. researchoutreach.org Hits can then be grown or merged to create more potent lead compounds. The isoquinoline scaffold is a good template for FBDD in the development of kinase inhibitors. researchoutreach.org

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve a molecule's pharmacological profile without significantly altering its interaction with the target. For example, replacing an aniline (B41778) moiety to avoid potential toxicity issues. nih.gov

The table below summarizes some of the rational design strategies that have been applied to isoquinolinone-based compounds.

Design StrategyObjectiveExample ApplicationReference
Constraining Linear LinkersImprove pharmacokinetic parametersConversion of a linear propylene (B89431) linker to a cyclopentene (B43876) ring in a PARP1 inhibitor. nih.gov
Bioisosteric ReplacementAvoid potential toxicityIncorporation of a nitrogen substituent into a bicyclic ring to create a naphthyridinone scaffold. nih.gov
Fragment MergingDevelop novel potent compoundsMerging fragments that bind to a target to create a single, more effective molecule. researchoutreach.org
Structure-Based DesignEnhance potency and selectivityGuided by X-ray crystallography to replace a key water-mediated hydrogen bond in BACE-1 inhibitors. nih.gov

By employing these and other medicinal chemistry techniques, it will be possible to develop 5-aminoisoquinolin-1(2H)-one derivatives with optimized drug-like properties, making them suitable candidates for clinical development.

Advanced Preclinical Models for Efficacy and Safety Evaluation

To translate promising 5-aminoisoquinolin-1(2H)-one derivatives from the laboratory to the clinic, robust preclinical evaluation is essential. This requires the use of advanced in vitro and in vivo models that can accurately predict clinical efficacy and safety.

Future research in this area should focus on:

Humanized In Vitro Models: Moving beyond simple cell lines to more complex systems such as 3D organoids and patient-derived cells. These models better recapitulate the complexity of human tissues and can provide more predictive data on drug efficacy and toxicity.

Genetically Engineered Mouse Models (GEMMs): Utilizing GEMMs that harbor specific genetic mutations relevant to the disease being studied. For example, in the context of PARP inhibitors, xenograft models using BRCA1-mutant breast cancer cell lines have been instrumental in demonstrating in vivo efficacy. nih.govnih.gov

In Vivo Imaging: Employing advanced imaging techniques to monitor drug distribution, target engagement, and therapeutic response in real-time within living animals.

Predictive Toxicology Models: Combining in vitro assays with in silico modeling to predict potential toxicities early in the drug development process. nih.gov This includes assessing cytotoxicity against a panel of human cell lines and conducting early metabolism studies. nih.gov

Models of Drug Resistance: Establishing and characterizing in vitro models of acquired resistance to 5-aminoisoquinolin-1(2H)-one-based therapies. mdpi.com These models are crucial for understanding the mechanisms of resistance and for developing strategies to overcome it.

The use of these advanced preclinical models will be critical for de-risking the clinical development of novel 5-aminoisoquinolin-1(2H)-one derivatives and for selecting the most promising candidates for human trials.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Efforts for Isoquinolinone Compounds

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govresearchgate.net These computational approaches can accelerate the identification and optimization of novel drug candidates by analyzing vast datasets and identifying complex patterns that may not be apparent to human researchers. mdpi.com

For the development of isoquinolinone-based compounds, AI and ML can be applied in several key areas:

De Novo Drug Design: Using generative models to design novel 5-aminoisoquinolin-1(2H)-one derivatives with desired pharmacological properties. mdpi.com These models can explore a vast chemical space to identify molecules with optimal binding affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity and physicochemical properties of new isoquinolinone analogs. nih.gov This can help to prioritize the synthesis of the most promising compounds.

Virtual Screening: Employing ML algorithms to screen large virtual libraries of compounds to identify those that are most likely to bind to a specific biological target. beilstein-journals.org This can significantly reduce the time and cost associated with high-throughput screening.

Target Identification: Using AI to analyze biological data and identify novel therapeutic targets for which 5-aminoisoquinolin-1(2H)-one derivatives may be effective.

Personalized Medicine: In the long term, AI could be used to analyze patient data and predict which individuals are most likely to respond to a particular isoquinolinone-based therapy.

The synergy between computational approaches and traditional medicinal chemistry will be a powerful engine for innovation in the development of next-generation therapeutics based on the 5-aminoisoquinolin-1(2H)-one scaffold.

常见问题

Q. What synthetic methodologies are employed for the preparation of 5-aminoisoquinolin-1(2H)-one and its derivatives?

  • Methodological Answer : Copper-catalyzed cascade reactions are a common approach for synthesizing isoquinolinone derivatives. For example, substituted 2-halobenzamides can react with β-keto esters under mild conditions to yield 3,4-disubstituted isoquinolin-1(2H)-ones . While direct synthesis of 5-aminoisoquinolin-1(2H)-one is not explicitly detailed in the evidence, analogous methods involving functionalization at the 5-position (e.g., amination) are inferred. Additional strategies include cyclization of alkyne-tethered amides catalyzed by manganese, as seen in related isoquinolinone syntheses .

Q. How is the structural characterization of 5-aminoisoquinolin-1(2H)-one typically performed?

  • Methodological Answer : Characterization relies on spectroscopic and crystallographic techniques:
  • Nuclear Magnetic Resonance (NMR) : Used to confirm substituent positions and hydrogen environments.
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Provides definitive structural confirmation, as demonstrated for structurally similar compounds (e.g., 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one) .

Q. What are the primary biological targets of 5-aminoisoquinolin-1(2H)-one in current research?

  • Methodological Answer : 5-Aminoisoquinolin-1(2H)-one is a water-soluble inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critical in DNA repair and inflammation. Its efficacy has been demonstrated in in vivo models of periodontitis, where PARP inhibition reduces neutrophil infiltration and alveolar bone destruction .

Advanced Research Questions

Q. What experimental models are used to evaluate the efficacy of 5-aminoisoquinolin-1(2H)-one in inflammatory diseases?

  • Methodological Answer :
  • Rat Periodontitis Model : Silk ligatures are placed around molars to induce localized inflammation. Intraperitoneal administration of 5-aminoisoquinolin-1(2H)-one (5 mg/kg daily) reduces PARP activation, neutrophil infiltration, and bone loss. Histological staining (e.g., PARP immunohistochemistry) and biochemical assays (e.g., Evans blue extravasation) quantify therapeutic effects .
  • Contradictions : While PARP inhibition is well-established in periodontitis, evidence for other inflammatory models (e.g., colitis) is limited, suggesting context-dependent efficacy.

Q. How do structural modifications at the 5-amino position influence the biological activity of isoquinolinone derivatives?

  • Methodological Answer :
  • Amino Group Substitution : The 5-amino group enhances water solubility, critical for bioavailability. Derivatives with bulkier substituents (e.g., benzoyl groups) may alter PARP binding affinity but reduce solubility .
  • Comparative SAR : In 3-aminoisoquinolinone derivatives, antiproliferative activity against cancer cells correlates with electron-withdrawing substituents, suggesting positional effects on bioactivity .

Q. What contradictory findings exist regarding the therapeutic mechanisms of 5-aminoisoquinolin-1(2H)-one across different studies?

  • Methodological Answer :
  • Mechanistic Specificity : While PARP inhibition is the primary mechanism in periodontitis , 5-aminoisoquinolinone derivatives may exhibit off-target effects in other models. For instance, 3-aminoisoquinolinones show anticancer activity via undefined pathways, highlighting the need for isoform-specific PARP studies .
  • Dosage Variability : Higher doses (e.g., >10 mg/kg) in rodent models may induce toxicity, complicating therapeutic window determination .

Q. What strategies are employed to optimize the pharmacokinetic profile of 5-aminoisoquinolin-1(2H)-one for enhanced bioavailability?

  • Methodological Answer :
  • Solubility Enhancement : The inherent water solubility of 5-aminoisoquinolin-1(2H)-one is advantageous, but formulation with cyclodextrins or nanoparticles may further improve tissue penetration .
  • Metabolic Stability : Deuterium labeling or prodrug approaches (e.g., esterification) could mitigate rapid clearance observed in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-AIQ
Reactant of Route 2
5-AIQ

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。